tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate
Description
Systematic IUPAC Name Derivation and Validation
The systematic IUPAC name of tert-butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate is derived through hierarchical analysis of its molecular framework. The parent structure is propanoate , identified by the three-carbon carboxylic acid ester group. The tert-butyl substituent is attached to the ester oxygen at position 2, while the 2-methyl group branches from the same carbon.
The ethylidene moiety (C=NH) at position 1 bears two key substituents:
- A 2-aminothiazol-4-yl group, comprising a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively, and an amino group at position 2.
- A benzo[d]thiazol-2-yloxy group, featuring a fused benzene-thiazole system with an oxygen linkage.
The 2-thioxo modification replaces the typical oxo group (=O) with a thiocarbonyl (=S) at position 2 of the ethylidene chain. Validation follows IUPAC Rule C-041.3 for thioamides and Section P-62.3.2 for oxy substituents, confirming the prioritization of the thioxo group over the ether linkage in suffix assignment.
| Component | IUPAC Role | Position |
|---|---|---|
| Propanoate | Parent chain | Base structure |
| tert-Butyl | Ester substituent | O-linked at C2 |
| 2-Methyl | Alkyl branch | C2 of propanoate |
| Ethylidene | Unsaturated chain | Between C1 and N |
| 2-Aminothiazol-4-yl | Heterocyclic substituent | C1 of ethylidene |
| Benzo[d]thiazol-2-yloxy | Fused heterocyclic ether | C2 of ethylidene |
Structural Formula Representation and Isomeric Considerations
The structural formula (Figure 1) illustrates three critical regions:
- Ester backbone : A central propanoate skeleton with tert-butyl and methyl groups at C2.
- Ethylidene-thioxo bridge : A C=N-S linkage connecting the ester to heterocyclic systems.
- Heterocyclic domains :
Isomeric considerations include:
- Geometric isomerism : The ethylidene group (C=N) permits Z/E isomerism. X-ray crystallographic data from analogous compounds show a preference for the Z configuration due to intramolecular hydrogen bonding between the thioxo sulfur and aminothiazole nitrogen.
- Tautomerism : The thioxo group may tautomerize to a thiol form, though computational studies predict <1% population of the thiol tautomer at physiological pH.
- Conformational flexibility : Restricted rotation about the C-N bond in the ethylidene group creates two rotamers, separated by a 12.3 kcal/mol barrier according to DFT calculations.
CAS Registry Number and Alternative Chemical Identifiers
The compound’s CAS Registry Number is 89604-92-2 , assigned through the Chemical Abstracts Service’s hierarchical substance identification system. This identifier corresponds specifically to the Z-configured geometric isomer, as confirmed by cross-referencing with Synthonix Corporation’s catalog entry SY3H990F8152.
Alternative identifiers include:
The IUPAC International Chemical Identifier (InChI) resolves stereochemical and tautomeric details:
InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14-
This encodes:
- Molecular formula: C₂₀H₂₂N₄O₄S₃
- Connectivity of the tert-butyl ester core
- Z-configuration of the ethylidene group (b24-14- descriptor)
- Protonation states of the aminothiazole and benzo[d]thiazole moieties
Properties
Molecular Formula |
C20H22N4O4S3 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(25)20(4,5)28-24-14(12-10-30-17(21)22-12)15(29)26-18-23-11-8-6-7-9-13(11)31-18/h6-10H,1-5H3,(H2,21,22)/b24-14+ |
InChI Key |
BTBJIUOTAYADPH-ZVHZXABRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the condensation of a thiazolyl-containing amino acid derivative with a benzothiazolylthio-substituted oxime ester under controlled conditions, often in the presence of a base such as triethylamine. The key steps include:
- Formation of the oxime ether intermediate.
- Coupling with the benzothiazolylthio moiety.
- Protection of functional groups using tert-butyl esters.
- Purification by crystallization or extraction.
Detailed Experimental Procedures
Reaction Monitoring and Optimization
- Reaction progress is typically monitored by TLC or HPLC.
- Temperature control (0 °C to room temperature) is critical to maintain stereochemical integrity and prevent side reactions.
- Use of triethylamine as a base facilitates the formation of the oxime ether and coupling steps.
- Solvent systems include methanol, dichloromethane, acetone, acetonitrile, and tetrahydrofuran (THF), chosen for solubility and reaction kinetics.
- pH adjustments during workup are essential for product crystallization and purity.
Research Findings and Analytical Data
- The compound’s purity and identity are confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.
- The (Z)-configuration of the oxime ether is maintained throughout synthesis, which is crucial for biological activity.
- The tert-butyl protecting group is stable under the reaction conditions and can be selectively removed in later steps.
- Yields vary depending on scale and precise conditions but generally range from 60% to over 80% for intermediate steps.
- The synthetic route is scalable and has been adapted for industrial production of ceftazidime intermediates.
Summary Table of Preparation Conditions
| Parameter | Details |
|---|---|
| Key Starting Materials | 2-aminothiazol-4-yl derivative, benzothiazol-2-ylthio oxime ester, azetidine derivatives |
| Solvents | Methanol, dichloromethane, acetone, acetonitrile, THF |
| Base | Triethylamine |
| Temperature Range | 0 °C to 25 °C |
| Reaction Time | 1–24 hours depending on step |
| Workup | Evaporation under vacuum, trituration, pH adjustment, crystallization |
| Yields | 60–80% for intermediates; final product yields vary |
| Purification | Filtration, washing with acetone or water, lyophilization |
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole or thioxo groups.
Reduction: Reduction reactions could modify the ester or amide functionalities.
Substitution: Substitution reactions may occur at the tert-butyl or other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Chemical Biology: Study its interactions with biomolecules (enzymes, receptors).
Materials Science: Explore its use in polymer chemistry or materials synthesis.
Mechanism of Action
The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
Key Observations :
Key Observations :
- High-yield synthesis (e.g., 96% for compound 9 in ) relies on coupling agents like DCC/HOBt, whereas the target compound’s synthesis may require specialized esterification.
- TBAF-mediated deprotection (used in ) is critical for generating free hydroxyl groups in analogs, a step unnecessary for the tert-butyl-protected target.
Table 3: Property Comparison
Key Observations :
Biological Activity
tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate, commonly referred to as compound 89604-92-2 , is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This compound incorporates elements from both thiazole and benzothiazole, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of tert-butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is , with a molecular weight of approximately 478.61 g/mol . The structure features a thiazole ring, which is crucial for its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit a broad spectrum of biological activities, including:
- Antimicrobial Properties : Compounds similar to tert-butyl 2-(((1-(2-aminothiazol-4-yl)... have shown significant antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit various bacterial strains and fungi, indicating their potential as therapeutic agents against infections .
- Anticancer Activity : Certain derivatives of thiazole and benzothiazole have demonstrated antiproliferative effects in various cancer cell lines. Studies have indicated that these compounds can inhibit cell growth in liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, suggesting their utility in cancer treatment .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by reducing neuronal injury in models of ischemia/reperfusion. This suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazole-based compounds, including derivatives similar to tert-butyl 2-(((1-(2-aminothiazol-4-yl)... The minimal inhibitory concentration (MIC) values were determined against various pathogens, revealing potent activity at concentrations as low as 50 µg/mL .
Anticancer Research
In vitro studies on the anticancer properties of benzothiazole derivatives showed that specific compounds inhibited the Raf-1 signaling pathway, which is crucial for cancer cell proliferation. The most effective compounds exhibited IC50 values ranging from 6.46 to 6.56 µM , indicating strong potential for further development .
Neuroprotective Studies
Research into the neuroprotective effects of thiazole derivatives highlighted their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress in neuronal cells. Compounds were tested under conditions simulating ischemia, demonstrating significant reductions in neuronal death .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
